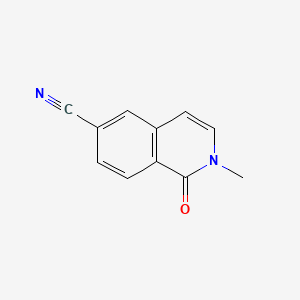
1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C11H8N2O . The InChI code is InChI=1S/C11H8N2O/c1-13-5-4-9-6-8(7-12)2-3-10(9)11(13)14/h2-6H,1H3 . The Canonical SMILES is CN1C=CC2=C(C1=O)C=CC(=C2)C#N .Physical And Chemical Properties Analysis
The molecular weight of the compound is 184.19 g/mol . It has a topological polar surface area of 44.1 Ų . The compound has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 0 rotatable bonds . The exact mass and monoisotopic mass are both 184.063662883 g/mol . The compound has a complexity of 325 .Aplicaciones Científicas De Investigación
Antioxidant Applications
Research indicates that analogues of ethoxyquin, including isoquinoline derivatives, exhibit potent antioxidant properties. These compounds have been explored for their effectiveness in protecting polyunsaturated fatty acids in fish meal against oxidation, suggesting their potential application in food preservation and the stabilization of industrial products against oxidative damage (de Koning, 2002).
Therapeutic Applications
Isoquinoline derivatives are recognized for their broad therapeutic activities. Tetrahydroisoquinolines, a closely related group of compounds, have been found to have applications in treating diseases such as cancer, malaria, central nervous system disorders, cardiovascular diseases, and metabolic disorders. Their role as anticancer antibiotics highlights the potential of isoquinoline derivatives in drug discovery and development (Singh & Shah, 2017).
Neuroprotective and Antidepressant Activity
Research on endogenous compounds structurally related to isoquinolines suggests that these molecules may possess neuroprotective, antiaddictive, and antidepressant-like activities. Such findings underscore the potential of isoquinoline derivatives in the treatment of central nervous system disorders, offering a basis for the development of novel therapeutic agents (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Analytical and Chemical Synthesis Applications
Isoquinoline derivatives have been utilized in various analytical methods to determine antioxidant activity and in the synthesis of complex molecules. The versatility and chemical reactivity of these compounds make them valuable tools in chemical synthesis and analysis, indicating the potential utility of "1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbonitrile" in similar applications (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
2-methyl-1-oxoisoquinoline-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-13-5-4-9-6-8(7-12)2-3-10(9)11(13)14/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGNBQMMMBXBRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

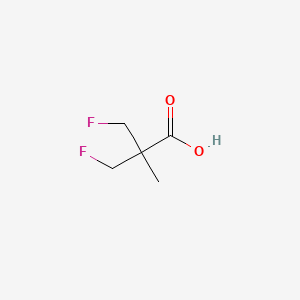
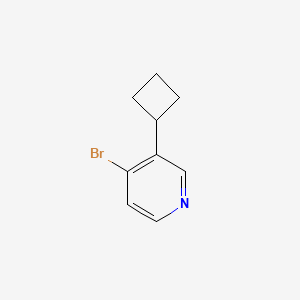

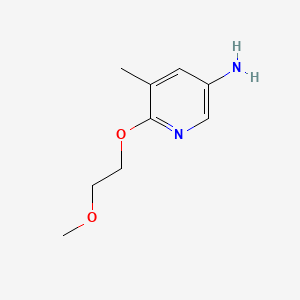
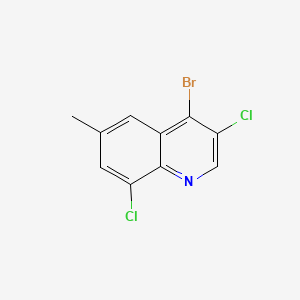

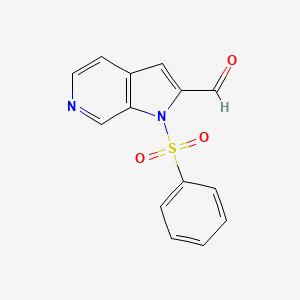
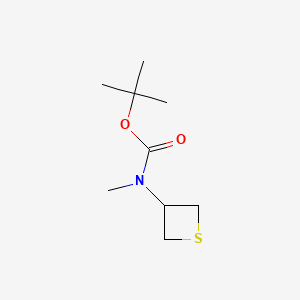
![2-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B567995.png)
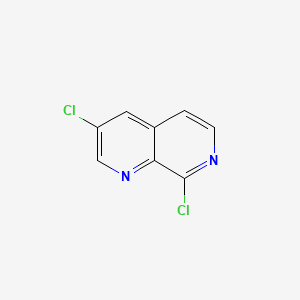
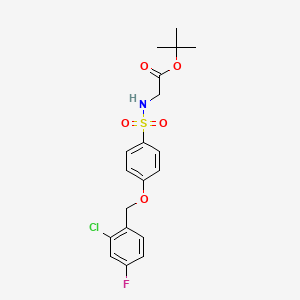
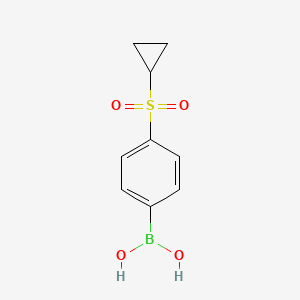
![7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B568000.png)
